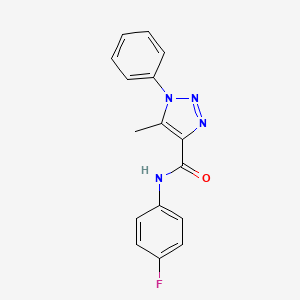

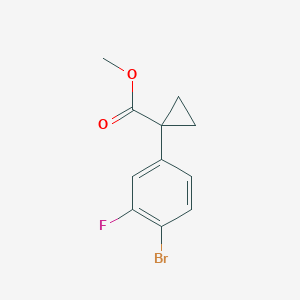

![molecular formula C16H11ClN2O5 B2464614 2-氯乙基(2E)-2-氰基-3-[5-(4-硝基苯基)呋喃-2-基]丙-2-烯酸酯 CAS No. 301339-94-6](/img/structure/B2464614.png)

2-氯乙基(2E)-2-氰基-3-[5-(4-硝基苯基)呋喃-2-基]丙-2-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and cyano groups, contributes to the compound’s unique chemical properties and reactivity.

科学研究应用

抗癌特性

肺癌仍然是全球重大的健康问题,人们一直在不断探索新的化合物,以寻找其潜在的治疗效果。查耳酮衍生物(E)-2-氯乙基2-氰基-3-(5-(4-硝基苯基)呋喃-2-基)丙烯酸酯在抑制肺癌细胞生长方面显示出希望。以下是其作用机制:

抗菌活性

查耳酮长期以来就以其抗菌特性而闻名。(E)-2-氯乙基2-氰基-3-(5-(4-硝基苯基)呋喃-2-基)丙烯酸酯中的共轭双键体系有助于其生物活性。 研究人员已探索了其针对各种病原体的抗菌潜力 .

抗氧化作用

查耳酮以其抗氧化特性而闻名。 该化合物的结构可能与其清除自由基和保护细胞免受氧化损伤的能力有关 .

抗病毒活性

虽然还需要进一步的研究,但查耳酮已被研究为潜在的抗病毒剂。 其广谱活性使其成为对抗病毒感染的有吸引力的候选药物 .

抗炎潜力

查耳酮具有抗炎作用,这可能与各种炎症性疾病有关。 然而,关于该化合物的具体研究有限 .

其他生物活性

查耳酮还因其镇痛、抗血小板和抗疟疾特性而被研究。 虽然关于(E)-2-氯乙基2-氰基-3-(5-(4-硝基苯基)呋喃-2-基)丙烯酸酯这些具体活性的数据很少,但值得考虑其潜力 .

作用机制

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures have been found to exhibit cytotoxic effects against various cancer cell lines . This suggests that the compound may interact with cellular targets that are crucial for cell survival and proliferation.

Mode of Action

It’s known that the biological action of similar compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This allows the compound to interact with its targets in a specific manner, leading to changes in cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid. This intermediate is then esterified with 2-chloroethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification

属性

IUPAC Name |

2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVAMNSZUQBWIO-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2464536.png)

![5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2464539.png)

![2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2464542.png)

![1-[(4-Bromophenyl)(pyridin-2-yl)methyl]piperazine](/img/structure/B2464547.png)

![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)

![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)

![8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)